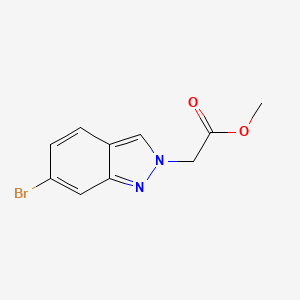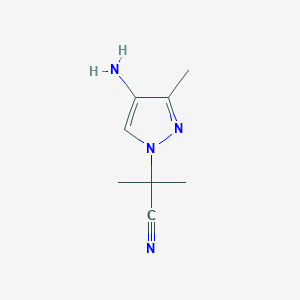
5-(4-Bromo-2,5-difluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2,5-difluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% (5-Br-2,5-difluoro-phenyl-OcE) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with a number of unique physical and chemical properties, making it a valuable tool for scientists. 5-Br-2,5-difluoro-phenyl-OcE has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a molecular probe in biochemical and physiological studies.
Scientific Research Applications
5-Br-2,5-difluoro-phenyl-OcE has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to form a variety of compounds, including heterocyclic compounds and polymers. It has also been used as a catalyst in a variety of reactions, including the synthesis of azo dyes and the synthesis of polymers. In addition, 5-Br-2,5-difluoro-phenyl-OcE has been used as a molecular probe in biochemical and physiological studies. It has been used to study the structure and function of proteins and to investigate the mechanisms of drug action.
Mechanism Of Action
The mechanism of action of 5-Br-2,5-difluoro-phenyl-OcE is not yet fully understood. However, it is believed that the compound interacts with proteins and other molecules in a variety of ways. It is known to interact with the amino acids cysteine and histidine, and it is thought to act as a probe to study the structure and function of proteins. In addition, 5-Br-2,5-difluoro-phenyl-OcE is believed to interact with lipids, and it is thought to be involved in the regulation of cell membrane fluidity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2,5-difluoro-phenyl-OcE are not yet fully understood. However, it is believed that the compound has a number of effects on the body, including the regulation of cell membrane fluidity, the modulation of protein structure and function, and the inhibition of enzymes. In addition, 5-Br-2,5-difluoro-phenyl-OcE is believed to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
5-Br-2,5-difluoro-phenyl-OcE has a number of advantages and limitations for lab experiments. One advantage is that it is easily synthesized and purified, making it a convenient and cost-effective reagent for a variety of applications. In addition, it is relatively stable and non-toxic, making it safe to handle and store. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are a number of potential future directions for the use of 5-Br-2,5-difluoro-phenyl-OcE. One potential direction is the development of new synthetic methods for the synthesis of compounds containing the oxazole ring. In addition, the compound could be used to study the structure and function of proteins and to investigate the mechanisms of drug action. Furthermore, the compound could be used as a molecular probe to study the biochemical and physiological effects of other compounds. Finally, the compound could be used to develop new drugs and drug delivery systems.
Synthesis Methods
5-Br-2,5-difluoro-phenyl-OcE can be synthesized via a two-step reaction of 4-bromo-2,5-difluorophenol and ethyl oxalate. In the first step, 4-bromo-2,5-difluorophenol is reacted with ethyl oxalate in the presence of a base, such as sodium hydroxide, to form 5-bromo-2,5-difluoro-phenyl-oxazole-4-carboxylate. In the second step, the 5-bromo-2,5-difluoro-phenyl-oxazole-4-carboxylate is reacted with ethyl alcohol to form 5-Br-2,5-difluoro-phenyl-OcE. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and the product is purified by recrystallization.
properties
IUPAC Name |
ethyl 5-(4-bromo-2,5-difluorophenyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO3/c1-2-18-12(17)10-11(19-5-16-10)6-3-9(15)7(13)4-8(6)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZSDPBDBLKRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2,5-difluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

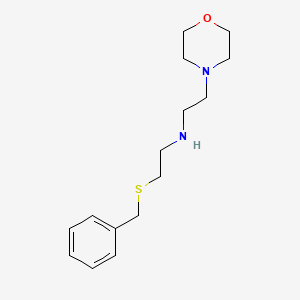


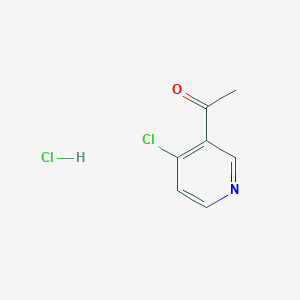



![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)
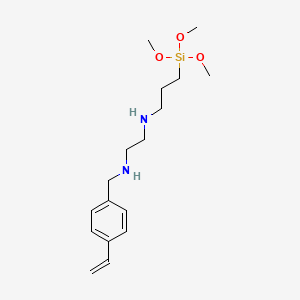

![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)
